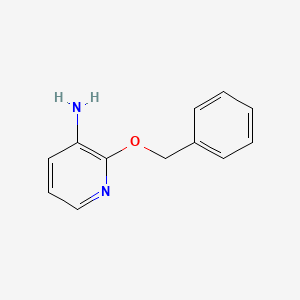

2-(Benzyloxy)pyridin-3-amine

描述

2-(Benzyloxy)pyridin-3-amine is a pyridine derivative characterized by a benzyloxy group at position 2 and an amine group at position 3 of the pyridine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases. Its structure enables facile functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse substituents .

属性

IUPAC Name |

2-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDMIDMGLJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581275 | |

| Record name | 2-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23845-96-7 | |

| Record name | 2-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Nitro Compounds

One common method for synthesizing 2-(Benzyloxy)pyridin-3-amine involves the reduction of a nitro precursor, specifically 2-(benzyloxy)-3-nitropyridine.

- A solution of 2-(benzyloxy)-3-nitropyridine (0.20 g, 0.87 mmol) is prepared in butyl acetate (2 mL).

- Add 5% platinum on carbon (0.005 g) as a catalyst.

- Evacuate the mixture to remove air and introduce hydrogen gas.

- Heat the mixture to 60 °C under hydrogen atmosphere for 20 hours.

- After completion, filter through Celite and wash the filter cake with ethyl acetate.

- Evaporate the combined filtrate and washings, followed by purification using flash chromatography (0-20% ethyl acetate in hexane).

Yield: Approximately 95%.

Suzuki-Miyaura Coupling Reaction

This method utilizes the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst, making it suitable for forming carbon-carbon bonds.

- Aryl halide (e.g., bromobenzene) is reacted with an aryl boronic acid (e.g., phenylboronic acid) in a solvent such as toluene or DMF.

- Add a palladium catalyst and base (e.g., potassium carbonate).

- Heat the reaction mixture under reflux conditions for several hours.

- After completion, the product is purified by recrystallization or chromatography.

Advantages: High selectivity and functional group tolerance make this method highly versatile for synthesizing various derivatives.

Direct Amination of Halogenated Pyridines

Another approach involves the direct amination of halogenated pyridine derivatives.

- A halogenated pyridine (e.g., bromopyridine) is treated with an amine (e.g., benzylamine) in the presence of a base such as sodium hydride.

- The reaction is typically conducted under reflux conditions in an appropriate solvent like DMF or DMSO.

- After completion, the mixture is cooled, and the product is extracted using organic solvents.

- Purification can be achieved through column chromatography.

Yield: Varies depending on specific conditions but can be optimized for higher yields.

Comparative Analysis of Methods

The following table summarizes key aspects of each preparation method:

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of Nitro Compounds | ~95 | Hydrogen atmosphere at 60 °C | High yield and straightforward | Requires careful handling of catalysts |

| Suzuki-Miyaura Coupling | Variable | Reflux in DMF/Toluene | Versatile for various substrates | Requires expensive palladium catalyst |

| Direct Amination | Variable | Reflux in DMF/DMSO | Simple procedure | May require optimization for yield |

化学反应分析

Types of Reactions

2-(Benzyloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2-(Benzyloxy)pyridin-3-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with potential biological activities. The compound's reactivity can be exploited to create derivatives that may exhibit enhanced therapeutic properties.

Enzyme Inhibition

The compound has been studied for its interactions with specific enzymes, notably leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 (p38 MAPK).

- Leukotriene A-4 Hydrolase : This enzyme is involved in the biosynthesis of pro-inflammatory mediators. Inhibition of this enzyme by this compound can lead to reduced production of inflammatory leukotrienes, which may help modulate inflammatory responses in various diseases.

- Mitogen-Activated Protein Kinase 14 : The interaction with this kinase suggests potential therapeutic benefits in conditions characterized by dysregulated cell signaling, such as cancer and inflammatory diseases.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates pathways related to inflammation and cell survival.

- Gene Expression : Alterations in gene expression profiles associated with inflammatory responses have been observed.

- Cellular Metabolism : Changes in metabolic pathways indicate a broader impact on cellular health and function .

Therapeutic Potential

Research in Medicine

Ongoing studies are exploring the potential of this compound as a therapeutic agent for various diseases, particularly those involving inflammation and pain. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

Industrial Applications

Material Development

In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and chemical processes. Its chemical properties allow it to be integrated into various industrial applications where specific reactivity or stability is required.

Case Studies

- Inflammatory Disease Models : Research demonstrated that this compound effectively inhibited leukotriene A-4 hydrolase activity in animal models, leading to reduced inflammation markers.

- Pain Management Studies : In vivo studies showed promising results where the compound alleviated pain symptoms associated with neuropathic conditions through its action on p38 MAPK signaling pathways .

作用机制

The mechanism of action of 2-(Benzyloxy)pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase . These interactions can modulate various cellular pathways and biological processes, leading to its observed effects.

相似化合物的比较

Structural and Functional Differences

- Ring Systems: Addition of fused rings (e.g., imidazo in ) increases molecular complexity and bioactivity. The imidazo derivatives exhibit notable antimicrobial properties due to nitrofuran moieties .

- Electron-Withdrawing Groups: The trifluoromethyl group in 2-[3-(trifluoromethyl)phenoxy]pyridin-3-amine enhances lipophilicity and metabolic stability, critical for pharmacokinetics .

生物活性

2-(Benzyloxy)pyridin-3-amine is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This compound is primarily recognized for its interactions with specific enzymes and pathways that are crucial in inflammation and cell signaling processes. Understanding its biological activity can provide insights into its potential therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with key enzymes and proteins:

- Leukotriene A-4 Hydrolase : This enzyme plays a pivotal role in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of this enzyme by this compound can lead to reduced production of pro-inflammatory leukotrienes, thereby modulating inflammatory responses.

- Mitogen-Activated Protein Kinase 14 (p38 MAPK) : This kinase is involved in various cellular processes, including proliferation, differentiation, and apoptosis. By interacting with p38 MAPK, this compound may influence these cellular functions, potentially offering therapeutic benefits in conditions characterized by dysregulated cell signaling .

Cellular Effects

Research indicates that this compound affects multiple cellular processes:

- Cell Signaling : It modulates pathways related to inflammation and cell survival.

- Gene Expression : The compound may alter gene expression profiles associated with inflammatory responses.

- Cellular Metabolism : Changes in metabolic pathways have been observed, suggesting a broader impact on cellular health.

Molecular Mechanism

The molecular interactions of this compound involve specific binding to target enzymes, leading to functional changes. For instance:

- Inhibition of Leukotriene A-4 Hydrolase : This action directly reduces the synthesis of leukotriene B4, a potent pro-inflammatory mediator.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Anti-inflammatory Applications : In vitro studies demonstrate that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting leukotriene synthesis. These findings suggest a therapeutic role in treating inflammatory diseases.

- Cancer Research : The modulation of p38 MAPK pathways indicates potential applications in cancer therapy. Inhibition of this pathway has been associated with reduced tumor growth and improved patient outcomes in certain cancers .

- Pain Management : The compound's effects on cellular signaling pathways involved in pain perception suggest it may be useful as an analgesic agent. Studies on related compounds have shown promise in alleviating neuropathic pain through similar mechanisms .

Comparison with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)pyridin-2-amine | Aminopyridine derivative | Inhibits leukotriene synthesis |

| 2,6-Bis(benzyloxy)pyridin-3-amine | Disubstituted pyridine | Enhanced anti-inflammatory effects |

| Pyridinone derivatives | Heterocyclic compounds | Potential analgesic properties |

This table illustrates how variations in structure can influence biological activity, highlighting the unique position of this compound within this class of compounds.

常见问题

Q. Advanced Research Focus

- Directed C–H activation : Use the benzyloxy group as a directing group for ortho-functionalization. For example, Pd-catalyzed coupling at the pyridine C4 position can introduce halides or aryl groups .

- Protecting group chemistry : Replace benzyloxy with Boc or Fmoc groups to enable selective deprotection and subsequent reactions at the amine site .

- Halogenation : Electrophilic substitution with NBS (N-bromosuccinimide) in DMF introduces bromine at reactive positions for cross-coupling .

How can researchers address contradictory spectral data during characterization?

Advanced Data Analysis

Contradictions in NMR or mass spectra often stem from:

- Tautomeric equilibria : Use variable-temperature NMR to identify dynamic processes (e.g., amine–imine tautomerism).

- Impurity profiling : LC-MS/MS can detect byproducts from incomplete cyclization or oxidation .

- Crystallographic validation : Compare experimental X-ray data (e.g., V = 2147.6 ų, Z = 8) with computational models (DFT) to resolve stereochemical ambiguities .

What methodologies enable the design of this compound derivatives for biological evaluation?

Q. Advanced Application Design

- Bioisosteric replacement : Substitute the benzyloxy group with heterocycles (e.g., pyrazine) to enhance binding affinity in enzyme inhibition assays .

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., –OCH₃, –NO₂) and evaluate COX-2 inhibition using in vitro assays (IC₅₀ values) .

- Click chemistry : Introduce triazole moieties via CuAAC (copper-catalyzed azide-alkyne cycloaddition) for targeted drug delivery systems .

What are the challenges in scaling up synthetic protocols for this compound?

Q. Advanced Process Chemistry

- Purification : Column chromatography is inefficient for large-scale production. Switch to recrystallization (ethanol/water) or distillation under reduced pressure .

- Oxidation control : Hypochlorite-mediated cyclization may generate chlorinated byproducts. Optimize stoichiometry (NaOCl:substrate = 4:1) and monitor reaction progress via TLC .

- Safety : Handle hydrazine derivatives (e.g., 2-hydrazinopyridine) in fume hoods due to toxicity risks .

Table 1: Key Spectral Data for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。